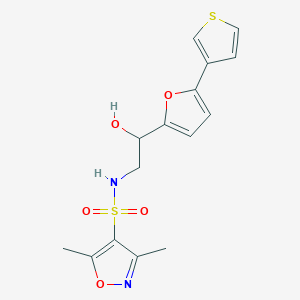

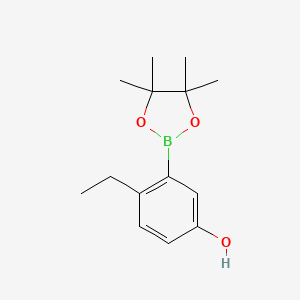

![molecular formula C14H10ClFN4O B2971966 2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide CAS No. 1436173-59-9](/img/structure/B2971966.png)

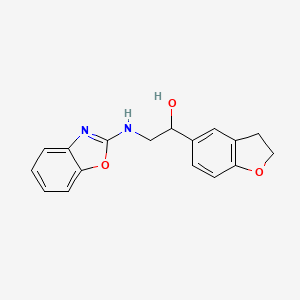

2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide” is a chemical compound that contains a benzimidazole moiety . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis

The molecular structure of benzimidazole consists of a benzene ring fused with a five-membered imidazole ring . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Benzimidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide” are not available in the resources.科学的研究の応用

Synthesis and Structural Analysis

The synthesis of heterocyclic compounds, including pyrido[1,2-a]benzimidazoles, has garnered attention due to their relevance in medicinal and materials chemistry, such as solubility enhancement and DNA intercalation properties. These compounds are synthesized via copper-catalyzed amination, highlighting a methodological advancement in the field by providing a more direct and efficient pathway to access a broader range of products. This approach eliminates the need for preactivation, making anilines more commercially viable for synthesis processes (Masters et al., 2011).

Chemosensor Development

2,6-Bis(2-benzimidazolyl)pyridine has been utilized as a chemosensor for fluoride ions, demonstrating its potential in environmental monitoring and health sciences. This application leverages the compound's ability to bind anionic guest species, showcasing a practical utility in detecting fluoride ions through changes in chemical shifts and optical modifications, which could have implications for water quality assessment and public health initiatives (Chetia & Iyer, 2008).

Antimycobacterial Properties

Research on benzimidazole analogues of clinical drug candidates for tuberculosis treatment underscores the potential of such compounds in addressing infectious diseases. Structural characterization and in vitro evaluation have confirmed the antimycobacterial activity of these analogues, providing a foundation for further development of new therapeutic agents against Mycobacterium species. This work highlights the ongoing search for effective treatments against tuberculosis and other mycobacterial infections, pointing towards the versatility of benzimidazole derivatives in drug development (Richter et al., 2022).

DNA Interaction Studies

Designing peptides that bind in the minor groove of DNA, particularly at specific sequences, has implications for gene regulation and therapeutic intervention. Studies on pyridine-2-carboxamide-netropsin and related molecules demonstrate their specificity in binding DNA, offering insights into the molecular basis of peptide-DNA interactions. This research contributes to our understanding of how synthetic analogs of natural products can be tailored for specific DNA sequences, opening avenues for targeted drug design and genetic regulation (Wade, Mrksich, & Dervan, 1992).

作用機序

Mode of action

The exact mode of action would depend on the specific biological target. For instance, some benzimidazole derivatives are known to inhibit certain enzymes, thereby disrupting the biochemical processes that these enzymes facilitate .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Benzimidazole derivatives are known to affect a variety of pathways, depending on their specific targets .

Result of action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Some benzimidazole derivatives are known to have antimicrobial, anticancer, antiviral, and anti-inflammatory effects, among others .

特性

IUPAC Name |

2-chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN4O/c15-12-5-8(3-4-17-12)14(21)18-7-13-19-10-2-1-9(16)6-11(10)20-13/h1-6H,7H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAIRXHNZNWNCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CNC(=O)C3=CC(=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2971884.png)

![N-(2-methoxy-5-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2971885.png)

![2,5-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2971895.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2971897.png)